

structure elucidation of Ethyl 4-chloroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 4-chloroquinazoline-6-carboxylate**

Cat. No.: **B126197**

[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **Ethyl 4-chloroquinazoline-6-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloroquinazoline-6-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of targeted therapeutic agents. Its quinazoline core is a privileged scaffold found in numerous approved drugs. Accurate structural confirmation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the identity of final active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the analytical methodologies employed for the complete structure elucidation of **Ethyl 4-chloroquinazoline-6-carboxylate**, including spectroscopic and spectrometric techniques. Detailed interpretations of expected data are presented, alongside a plausible experimental protocol for its synthesis and characterization.

Molecular Identity

The fundamental identity of the compound is established by its molecular formula, mass, and structural representation.

- Chemical Name: **Ethyl 4-chloroquinazoline-6-carboxylate**

- CAS Number: 155960-94-4
- Molecular Formula: C₁₁H₉ClN₂O₂
- Molecular Weight: 236.65 g/mol
- Chemical Structure:

Caption: The chemical structure features a quinazoline ring system chlorinated at position 4 and substituted with an ethyl carboxylate group at position 6.

Spectroscopic and Spectrometric Data for Structure Elucidation

The definitive structure of **Ethyl 4-chloroquinazoline-6-carboxylate** is confirmed through a combination of modern analytical techniques. While specific experimental spectra for this exact compound are not ubiquitously published, the following tables summarize the expected quantitative data based on its known structure and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.90	d	1H	H-5
~8.30	dd	1H	H-7
~8.00	d	1H	H-8
~4.50	q	2H	-O-CH ₂ -CH ₃

| ~1.45 | t | 3H | -O-CH₂-CH₃ |

Interpretation: The downfield region (δ 8.0-9.0 ppm) is characteristic of the aromatic protons on the quinazoline ring. The proton at position 5 (H-5) is expected to be the most deshielded due to its proximity to the ester group and the quinazoline nitrogen, appearing as a doublet. The H-7 proton would appear as a doublet of doublets, and H-8 as a doublet. The ethyl ester group gives rise to a characteristic quartet and triplet in the upfield region.

Table 2: Expected ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~165.0	C=O (Ester)
~160.0	C-4
~155.0	C-2
~152.0	C-8a
~135.0	C-7
~130.0	C-5
~128.0	C-6
~122.0	C-4a
~62.0	$-\text{O}-\text{CH}_2-\text{CH}_3$

| ~14.5 | $-\text{O}-\text{CH}_2-\text{CH}_3$ |

Interpretation: The carbonyl carbon of the ester is the most downfield signal. The carbons of the quinazoline ring appear in the aromatic region (δ 120-160 ppm), with those bonded to heteroatoms (C-2, C-4, C-8a) being significantly deshielded. The two aliphatic carbons from the ethyl group are found in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

Table 3: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
236/238	High	$[M]^+ / [M+2]^+$ (Molecular Ion)
208/210	Moderate	$[M - C_2H_4]^+$
191/193	Moderate	$[M - OCH_2CH_3]^+$

| 163/165 | High | $[M - COOCH_2CH_3]^+$ |

Interpretation: The molecular ion peak $[M]^+$ would be observed at m/z 236. A crucial feature is the $[M+2]^+$ peak at m/z 238 with an intensity approximately one-third of the $[M]^+$ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical ($-OCH_2CH_3$) or the entire ethyl carboxylate group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Frequencies (KBr Pellet, cm^{-1})

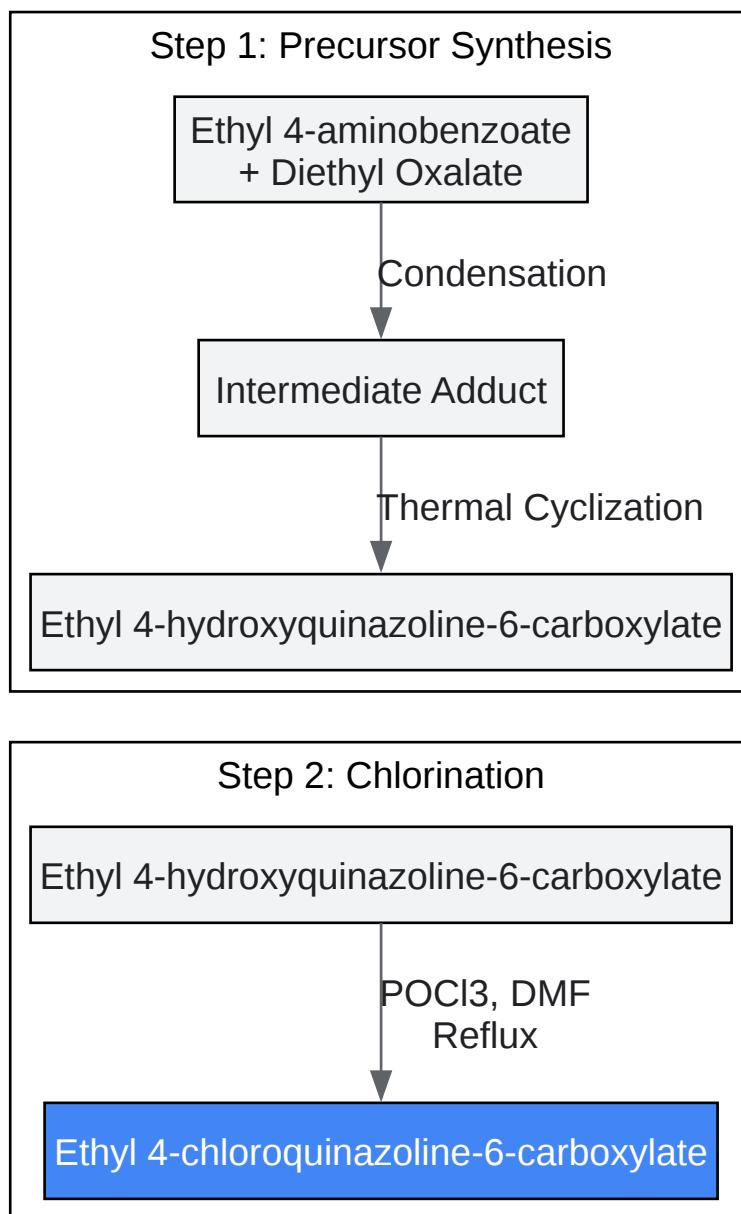
Frequency (cm^{-1})	Intensity	Functional Group
~3050-3100	Medium	Aromatic C-H Stretch
~2980	Medium	Aliphatic C-H Stretch
~1725	Strong	C=O Stretch (Ester)
~1610, 1570, 1480	Medium-Strong	C=C and C=N Stretch (Aromatic Ring)
~1250	Strong	C-O Stretch (Ester)

| ~850 | Strong | C-Cl Stretch |

Interpretation: A strong absorption band around 1725 cm^{-1} is definitive for the ester carbonyl group. Bands in the $1480-1610 \text{ cm}^{-1}$ region confirm the presence of the aromatic quinazoline

system. The C-Cl stretch typically appears in the fingerprint region.

Experimental Protocols


Proposed Synthesis of Ethyl 4-chloroquinazoline-6-carboxylate

A common and effective route to 4-chloroquinazolines involves the chlorination of a 4-hydroxyquinazoline (or its tautomer, 4-quinazolinone) precursor.

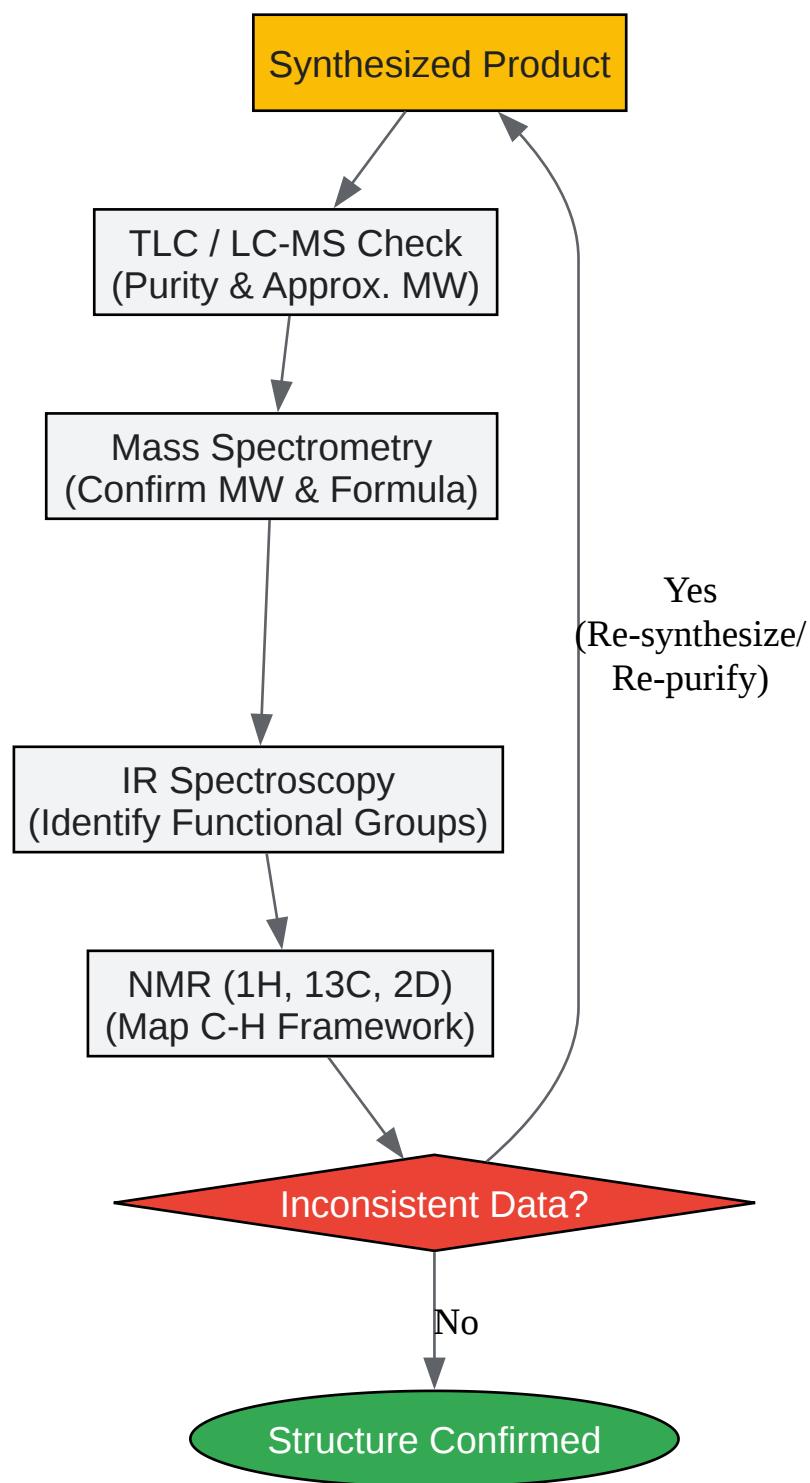
Step 1: Synthesis of Ethyl 4-hydroxyquinazoline-6-carboxylate The synthesis would likely start from an appropriately substituted aniline, such as ethyl 4-amino-3-formylbenzoate, which can be cyclized with a source of nitrogen like formamide or by using other established quinazoline synthesis methods. An alternative well-established method is the cyclocondensation of ethyl 4-aminobenzoate with diethyl oxalate followed by thermal cyclization.

Step 2: Chlorination to form **Ethyl 4-chloroquinazoline-6-carboxylate**

- To a flask charged with Ethyl 4-hydroxyquinazoline-6-carboxylate (1.0 eq), add phosphorus oxychloride (POCl_3 , 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
- Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
- After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
- Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **Ethyl 4-chloroquinazoline-6-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Ethyl 4-chloroquinazoline-6-carboxylate**.


General Protocols for Spectroscopic Analysis

- **NMR Spectroscopy:** Samples are typically dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard. Spectra are acquired on a 400 MHz or higher field spectrometer.

- Mass Spectrometry: Analysis can be performed using an Electron Ionization (EI) source for fragmentation data or an Electrospray Ionization (ESI) source for accurate mass determination when coupled with a high-resolution mass analyzer (e.g., Q-TOF).
- IR Spectroscopy: The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

Visualization of the Elucidation Process

The logical workflow for confirming the structure of a synthesized compound involves a sequence of analytical checks.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structure elucidation of a target molecule.

Conclusion

The structure of **Ethyl 4-chloroquinazoline-6-carboxylate** is unequivocally determined by a synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. NMR provides the precise arrangement of the carbon-hydrogen backbone, MS confirms the molecular weight and elemental composition (specifically the presence of chlorine), and IR verifies the key functional groups. The detailed protocols and expected data presented in this guide serve as a robust framework for the synthesis and quality control of this important chemical intermediate, ensuring its suitability for applications in pharmaceutical research and development.

- To cite this document: BenchChem. [structure elucidation of Ethyl 4-chloroquinazoline-6-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b126197#structure-elucidation-of-ethyl-4-chloroquinazoline-6-carboxylate\]](https://www.benchchem.com/product/b126197#structure-elucidation-of-ethyl-4-chloroquinazoline-6-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com